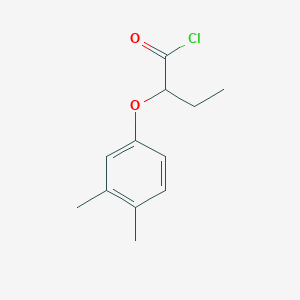

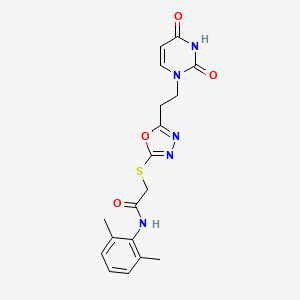

![molecular formula C8H10N2O B2472861 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 26323-62-6](/img/structure/B2472861.png)

2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (MDHP) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Applications

- Practicable Synthesis : The compound is utilized as a scaffold for bioactive compounds, particularly in novel pharmaceutical compounds. Its synthesis is complex, involving various reactions such as Smiles rearrangement and reduction of lactam function. This synthesis approach opens avenues for creating a variety of heterocycles for new drug development (Gim et al., 2007).

- Functionalized Derivatives : It's used in creating functionalized derivatives, particularly for pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These derivatives find application in various chemical syntheses and potentially in drug discovery (Arrault et al., 2002).

- One-Pot Synthesis : A method for a one-pot synthesis of hexahydro-pyrido oxazine derivatives has been developed. This technique emphasizes its application in efficient and high-yield production, crucial for pharmaceutical and chemical research (Kumar et al., 2011).

Chemical Characteristics and Transformations

- Enantioselective Synthesis : The first enantioselective synthesis of certain pyridobenzoxazines, including the 3,4-dihydro-2H-pyrido[3,2-b]oxazine, from chiral glycidyl derivatives is notable. Such enantioselective synthesis is crucial for creating specific isomers needed in advanced chemical research (Henry et al., 2004).

- Heterocyclic Frameworks : Research has focused on synthesizing the title compounds with different substituents on the heterocyclic framework, demonstrating the flexibility and adaptability of this compound in synthesizing varied chemical structures (Henry et al., 2006).

- NMR Studies : The compound has been studied using proton magnetic resonance, indicating its use in advanced chemical analysis and structure elucidation (Crabb & Jones, 1970).

Advanced Chemical Syntheses

- Chemoenzymatic Asymmetric Synthesis : The compound has been synthesized using chemoenzymatic methods, highlighting its role in innovative synthetic strategies, particularly in asymmetric synthesis for pharmaceutical applications (López-Iglesias et al., 2015).

- Synthesis of Derivatives : There has been significant research in synthesizing various derivatives, including pyrido[3,2-e][1,4]diazepine-2,5-diones, demonstrating the compound's versatility in forming different molecular structures (El Bouakher et al., 2011).

properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIHSPVWYLXKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2472782.png)

![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)

![4-(1-Azepanyl)-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2472798.png)